molecular formula C22H20O3 B2908624 7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol CAS No. 337921-64-9

7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2908624
CAS No.: 337921-64-9
M. Wt: 332.399
InChI Key: ZSESMMUNDVHDRD-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol is a chiral indanol derivative featuring a dihydroindenol core substituted with a 4-methoxyphenoxy group at position 7 and a phenyl group at position 2. Its structure combines aromatic, ether, and hydroxyl functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-24-16-10-12-17(13-11-16)25-21-9-5-8-18-19(14-20(23)22(18)21)15-6-3-2-4-7-15/h2-13,19-20,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSESMMUNDVHDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(CC3C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenol with 3-phenyl-2,3-dihydro-1H-inden-1-one under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

  • Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
  • Industry: It can be used in the production of advanced materials, such as polymers and resins.

7-(4-Methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds known for various pharmacological effects, including neuroprotective and anti-inflammatory properties. The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. This compound may exert its effects through:

  • Antioxidant Activity: By scavenging free radicals, it may protect cells from oxidative stress.
  • Neuroprotection: It has been shown to mitigate neurotoxic effects induced by β-amyloid proteins, which are implicated in Alzheimer's disease.
  • Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Neuroprotection in Alzheimer's Disease

A study demonstrated that this compound protects neuronal cells from β-amyloid-induced apoptosis. The compound restored cell viability in PC12 cells exposed to β-amyloid, significantly inhibiting caspase-3 activation and reducing reactive oxygen species (ROS) levels. This suggests a potential role in the treatment of neurodegenerative diseases such as Alzheimer's.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. It effectively reduces oxidative stress markers in various cell lines, suggesting its utility in conditions where oxidative damage is a concern.

Anti-inflammatory Potential

In vitro studies have shown that this compound can downregulate the expression of pro-inflammatory cytokines. This activity positions it as a candidate for further investigation in inflammatory disorders.

Chemical Reactions

7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
  • Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which 7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecules and influencing biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic uses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural features of 7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol with related compounds:

Compound Name Substituents (Position) Functional Groups Key References
7-(4-Methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol 7-(4-methoxyphenoxy), 3-phenyl Hydroxyl, ether, aromatic N/A (inferred)
3-Phenyl-1-indanol (2a) 3-phenyl Hydroxyl, aromatic
5-Chloro-2,3-dihydro-1H-inden-1-ol 5-chloro Hydroxyl, halogen
3-{[2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl]oxy}-5-fluorobenzonitrile 4-oxy-fluorobenzonitrile, 7-methylsulfonyl Nitrile, sulfonyl, halogen, hydroxyl
2,3-Dihydro-5-(phenylmethoxy)-1H-inden-1-ol 5-(benzyloxy) Hydroxyl, benzyl ether

Key Observations :

  • The 4-methoxyphenoxy group in the target compound introduces steric bulk and electron-donating properties compared to simpler halogen or benzyloxy substituents in analogs .
  • The phenyl group at position 3 is shared with 3-phenyl-1-indanol (2a), a compound used in asymmetric catalysis .

Physicochemical and Reactivity Profiles

Reactivity :
  • The hydroxyl group in dihydroindenols enables derivatization (e.g., allylation, as seen in 1-allyl-3-phenyl-2,3-dihydro-1H-indene synthesis from 3-phenyl-1-indanol) .
  • Halogenated analogs (e.g., 5-Chloro-2,3-dihydro-1H-inden-1-ol) exhibit enhanced electrophilicity, facilitating nucleophilic substitution reactions .

Key Insights :

  • Methoxy and phenoxy substituents may enhance metabolic stability compared to halogenated analogs, though this requires experimental validation.

Enantiomeric Resolution and Chirality

  • Enantiopure indanols (e.g., (S)-(−)- and (R)-(+)-2,3-dihydro-3-(4'-hydroxyphenyl)-1,1,3-trimethyl-1H-inden-5-ol) are resolved via enzymatic kinetic resolution using Chromobacterium viscosum lipase (E = 48) .
  • The chiral center in 7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol likely influences its biological activity and synthetic utility, mirroring trends in related compounds .

Notes

Proposed routes could involve Ullmann coupling for phenoxy group introduction or enzymatic resolution for enantiopure forms .

Computational Insights : Density functional theory (DFT) studies on analogs (e.g., HOMO-LUMO energy gaps, MEP surfaces) could predict reactivity and interaction profiles .

Biological Activity

7-(4-Methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds known for various pharmacological effects, including neuroprotective and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : 7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol
  • Molecular Formula : C22H20O3
  • Molar Mass : 336.39 g/mol
  • CAS Number : 337921-48-9

The biological activity of 7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. This compound may exert its effects through:

  • Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative stress.
  • Neuroprotection : It has been shown to mitigate neurotoxic effects induced by β-amyloid proteins, which are implicated in Alzheimer's disease.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Data

Biological ActivityMechanismReference
Neuroprotection against β-amyloid toxicityInhibition of caspase activation and reactive oxygen species production
Antioxidant propertiesScavenging free radicals
Anti-inflammatory effectsModulation of cytokine release

Neuroprotection in Alzheimer's Disease

A study demonstrated that 7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol protects neuronal cells from β-amyloid-induced apoptosis. The compound restored cell viability in PC12 cells exposed to β-amyloid, significantly inhibiting caspase-3 activation and reducing reactive oxygen species (ROS) levels. This suggests a potential role in the treatment of neurodegenerative diseases such as Alzheimer's .

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. It effectively reduces oxidative stress markers in various cell lines, suggesting its utility in conditions where oxidative damage is a concern .

Anti-inflammatory Potential

In vitro studies have shown that 7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol can downregulate the expression of pro-inflammatory cytokines. This activity positions it as a candidate for further investigation in inflammatory disorders .

Q & A

Basic: What are the optimal synthetic routes for 7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol?

The synthesis typically begins with indanone derivatives as starting materials. Methoxylation can be achieved using dimethyl sulfate or methyl iodide under basic conditions. Substitution reactions (e.g., introducing phenoxy groups) may require nucleophilic aromatic substitution or coupling reactions. Key steps include protecting the hydroxyl group during oxidation or reduction to prevent side reactions. Yield optimization often involves varying catalysts (e.g., Pd for cross-coupling) and solvents (e.g., DMF for polar intermediates). Chromatography (HPLC or column) is critical for purification .

Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?

Low yields in coupling steps (e.g., Suzuki-Miyaura for phenyl group introduction) may arise from steric hindrance or competing side reactions. Methodological adjustments include:

  • Catalyst screening : Pd(PPh₃)₄ vs. PdCl₂(dppf).
  • Solvent polarity : Use toluene for hydrophobic intermediates or THF for better ligand coordination.
  • Temperature control : Gradual heating (60–80°C) to stabilize reactive intermediates.
  • Additives : Potassium carbonate as a base or tetrabutylammonium bromide as a phase-transfer catalyst.
    Post-reaction analysis via LC-MS can identify byproducts and guide iterative optimization .

Basic: What spectroscopic techniques are standard for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • FT-IR : Detects hydroxyl (≈3400 cm⁻¹) and ether (≈1250 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₂H₂₀O₃: [M+H]⁺ = 357.1485).
  • XRD : Resolves crystal structure ambiguities in diastereomeric mixtures .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Discrepancies may stem from assay conditions (e.g., cell line variability, solvent concentrations). Methodological solutions:

  • Dose-response standardization : Use WHO-approved cell lines (e.g., HEK-293 for cytotoxicity).
  • Solvent controls : DMSO concentrations ≤0.1% to avoid artifacts.
  • Orthogonal assays : Combine in vitro enzyme inhibition (e.g., COX-2) with molecular docking (AutoDock Vina) to validate target engagement .

Basic: What are the key considerations for assessing acute toxicity in preclinical studies?

Follow OECD Guidelines 423 (acute oral toxicity):

  • Dose ranges : 5–2000 mg/kg in rodent models.
  • Endpoints : Mortality, histopathology (liver/kidney), and behavioral changes.
  • Metabolite profiling : LC-MS/MS to identify toxic intermediates (e.g., quinone metabolites from hydroxyl oxidation) .

Advanced: How to evaluate environmental persistence and degradation pathways?

  • Hydrolysis studies : Incubate at pH 4–9 (25–50°C) and monitor via HPLC.
  • Photodegradation : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight effects.
  • Biodegradation : OECD 301F assay with activated sludge; track CO₂ evolution.
  • Ecotoxicity : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition .

Basic: How do substituents (e.g., methoxy vs. hydroxyl) influence bioactivity?

Comparative studies with analogs (e.g., 2,3-dihydro-1H-inden-4-ol lacking methoxy) show:

  • Hydrophobicity : Methoxy enhances blood-brain barrier penetration (logP ↑).
  • Hydrogen bonding : Hydroxyl groups improve solubility but reduce membrane permeability.
  • Enzyme binding : Methoxy at position 7 increases COX-2 inhibition (IC₅₀ ↓ 20%) .

Advanced: What computational methods predict metabolic stability and CYP450 interactions?

  • ADMET Prediction : SwissADME for bioavailability radar.
  • CYP450 docking : Glide (Schrödinger) to model interactions with CYP3A4/2D6.
  • MD Simulations : GROMACS for binding stability over 100 ns trajectories.
    Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Basic: What are best practices for handling and storage?

  • Handling : Use nitrile gloves and fume hoods; avoid inhalation (LD50 > 2000 mg/kg).
  • Storage : –20°C under argon in amber vials to prevent oxidation.
  • Stability : Monitor via periodic HPLC (degradants <5% over 6 months) .

Advanced: How to design a study reconciling contradictory pharmacokinetic data?

  • Cross-species comparison : Rodent vs. primate models to assess metabolic scaling.
  • Population PK modeling : NONMEM for inter-individual variability.
  • Tracer studies : ¹⁴C-labeled compound for mass balance and metabolite ID.
    Include bile-duct cannulated models to quantify enterohepatic recirculation .

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